(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
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Overview
Description
The compound (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a complex organic molecule featuring a benzimidazole core, a piperidine ring, and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using a suitable alkyl halide to introduce the piperidine ring.
Coupling with Dimethylamino Phenyl Group: The final step involves coupling the intermediate with a dimethylamino phenyl ketone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives of the methanone group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential, particularly in treating infections and cancer. Its structure allows for modifications that can enhance its efficacy and reduce toxicity.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require stable aromatic compounds.
Mechanism of Action
The mechanism of action of (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets in cells. The benzimidazole core can bind to DNA, inhibiting replication and transcription processes. The piperidine ring may interact with protein receptors, altering their function. The dimethylamino group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(methylamino)phenyl)methanone
- (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(ethylamino)phenyl)methanone
Uniqueness
Compared to similar compounds, (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethylamino group, in particular, can enhance its interaction with biological targets and improve its pharmacokinetic properties.
This compound in various fields, emphasizing its potential as a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-17-12-22-23(13-18(17)2)28(16-25-22)15-19-8-10-27(11-9-19)24(29)20-6-5-7-21(14-20)26(3)4/h5-7,12-14,16,19H,8-11,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKGTPRMWSUDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=CC(=CC=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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